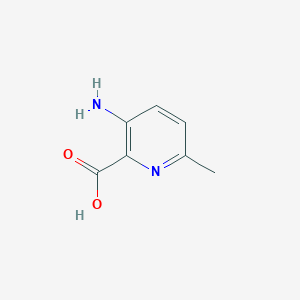

3-Amino-6-methylpicolinic acid

説明

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₇H₈N₂O₂ |

| Molecular weight | 152.15 g/mol |

| SMILES | CC1=CC=C(N)C(C(=O)O)=N1 |

| Topological polar surface area | 76.2 Ų |

Crystallographic data for this compound remain unreported in the literature. However, analogues such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile exhibit non-planar configurations due to steric hindrance from substituents, with dihedral angles up to 83.51° between aromatic rings. Similar distortions may occur in this compound, particularly between the carboxylic acid and methyl groups.

特性

IUPAC Name |

3-amino-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUDROLFILJFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341371 | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-71-8 | |

| Record name | 3-Amino-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration and Reduction Route

This classical approach starts from 4-methylpyridine or its positional isomers:

Nitration: 4-Methylpyridine is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid to yield 3-nitro-4-methylpyridine. This step requires controlled temperature to avoid over-nitration or ring degradation.

Reduction: The nitro group is reduced to an amino group using iron powder in hydrochloric acid or catalytic hydrogenation. This produces 3-amino-4-methylpyridine as an intermediate.

Carboxylation: The amino-methylpyridine intermediate undergoes carboxylation under high pressure and temperature with carbon dioxide to yield 3-amino-6-methylpicolinic acid.

This method is well-documented for related compounds and can be adapted for the 6-methyl isomer by starting from the appropriate methylpyridine precursor.

Catalytic Reduction of Chlorinated Precursors

An alternative method involves the reduction of chlorinated picolinic acid derivatives:

- Starting from 4-amino-3,5,6-trichloropicolinic acid, the compound is dissolved in dilute alkaline solution and filtered.

- The solution is placed in a reactor with a palladium on carbon catalyst (1–10% by weight relative to substrate).

- Under nitrogen atmosphere, hydrogen gas is introduced at 0.1–1.0 MPa pressure, and the mixture is stirred and warmed between 25–100 °C for 20 hours.

- After reaction completion, the mixture is acidified to pH 1–2, cooled to crystallize the product, which is then filtered and washed to obtain 4-amino-3,6-dichloropicolinic acid with high purity and yield (up to 92.1%).

This method can be adapted for the preparation of this compound by selecting appropriate chlorinated precursors and reaction conditions.

Metal Oxide Catalyzed Amination of Boronic Acid Derivatives

Another innovative approach uses 4-picoline-3-boric acid as a starting material:

- The boronic acid derivative is reacted with an inorganic ammonia source (ammonium chloride, ammonium sulfate, ammonium acetate, or ammoniacal liquor) in the presence of a metal oxide catalyst such as red copper oxide, cupric oxide, or cobalt oxide.

- The reaction is carried out in mixed solvents (water, ethanol, acetonitrile) at room temperature for 4–6 hours.

- After reaction, the mixture is filtered, and the product is isolated by recrystallization with ethyl acetate.

- Yields of 3-amino-4-methylpicolinic acid analogs reach 84–88% under these mild conditions.

This method offers a shorter reaction time and milder conditions, suitable for industrial scale-up.

| Method | Starting Material | Catalyst/Reducing Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration-Reduction-Carboxylation | 4-Methylpyridine | HNO3/H2SO4 (nitration), Fe/HCl (reduction) | Controlled temp; high pressure CO2 for carboxylation | Moderate to High | Classical method; multi-step |

| Catalytic Reduction of Chlorinated Picolinic Acid | 4-Amino-3,5,6-trichloropicolinic acid | Pd/C (1–10%) | 25–100 °C, 0.1–1.0 MPa H2, 20 h | Up to 92.1 | High purity; requires chlorinated precursors |

| Metal Oxide Catalyzed Amination | 4-Picoline-3-boric acid | CuO, CoO, ZnO, or Red CuO | Room temp, 4–6 h, aqueous/organic solvent | 84–88 | Mild conditions; short reaction time |

- The catalytic hydrogenation method using Pd/C offers high selectivity and yield but requires handling of chlorinated intermediates and pressurized hydrogen gas, which may increase operational complexity.

- The metal oxide catalyzed amination of boronic acid derivatives provides a greener and milder alternative, with potential for industrial scalability due to ambient temperature operation and shorter reaction times.

- The classical nitration-reduction-carboxylation route remains a reliable method but involves harsher reagents and multiple steps, which may reduce overall efficiency.

- Optimization of solvent systems, catalyst loading, and reaction parameters continues to be a focus to improve yield and purity while minimizing environmental impact.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and challenges. Catalytic hydrogenation of chlorinated precursors and metal oxide catalyzed amination of boronic acid derivatives represent modern, efficient methods with high yields and potential for industrial application. Selection of the optimal method depends on available starting materials, desired scale, and process safety considerations.

化学反応の分析

Types of Reactions

3-Amino-6-methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

科学的研究の応用

Agricultural Applications

Herbicide Development

3-Amino-6-methylpicolinic acid is recognized for its potential as a herbicide. Research has indicated that derivatives of picolinic acid can effectively control unwanted vegetation, particularly broadleaf weeds and woody plants. For instance, compounds derived from 4-amino-picolinic acids have demonstrated significant herbicidal activity against various plant species, making them valuable in agricultural settings .

Mechanism of Action

The mechanism by which these compounds exert their herbicidal effects often involves the inhibition of specific pathways crucial for plant growth. For example, some derivatives interfere with auxin transport and metabolism, leading to uncontrolled growth and eventual plant death. This selective action allows for the targeted application of herbicides without harming desirable crops .

Pharmaceutical Applications

Therapeutic Potential

this compound has also been investigated for its therapeutic properties. It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's structure allows it to interact with neurotransmitter systems, potentially leading to the development of treatments for conditions such as anxiety and depression .

Case Studies

Several studies have explored the efficacy of this compound derivatives in preclinical models. For instance, compounds designed to target neurokinin receptors have shown promise in reducing symptoms associated with mood disorders. These findings suggest that further research could lead to novel therapeutic agents derived from this compound .

Material Science Applications

Catalysis

In materials science, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis. For example, cobalt complexes formed with this compound have been shown to exhibit significant catalytic activity in hydrogenation reactions, highlighting its potential use in sustainable chemical processes .

Solar Cell Technology

Recent advancements have also seen the use of this compound in the development of dopants for organic solar cells. The incorporation of this compound into solar cell architectures has been linked to improved charge transport properties and enhanced overall efficiency. Specifically, cobalt complexes derived from picolinic acids have been noted for their deep redox potentials, making them effective dopants in photovoltaic applications .

Summary Table of Applications

| Application Area | Description | Example Use |

|---|---|---|

| Agricultural | Herbicide development targeting unwanted vegetation | Control of broadleaf weeds |

| Pharmaceutical | Intermediate in drug synthesis for neurological disorders | Treatment for anxiety and depression |

| Material Science | Ligand in coordination chemistry for catalysis | Cobalt complexes in hydrogenation reactions |

| Solar Cell Technology | Dopant in organic solar cells enhancing charge transport | Improved efficiency in perovskite-based solar cells |

作用機序

The mechanism of action of 3-Amino-6-methylpicolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects.

類似化合物との比較

Structural and Functional Comparison

Key Research Findings

Halogenated Derivatives: Chloro- and fluoro-substituted analogs (e.g., 3-chloro-6-methylpicolinic acid, 6-amino-3-(3-chloro-4-fluorophenyl)picolinic acid) exhibit enhanced stability and bioavailability, making them preferred in drug discovery . Brominated analogs (e.g., methyl 3-amino-6-bromopicolinate) are used in cross-coupling reactions due to bromine's reactivity in Suzuki-Miyaura reactions .

Electron-Donating Groups: The dimethylamino group in 6-(dimethylamino)picolinic acid increases electron density on the pyridine ring, enhancing its utility in coordination chemistry and catalysis .

Ester Derivatives: Methyl esters (e.g., methyl 3-amino-6-methoxypicolinate) serve as protected intermediates for carboxylic acid activation in multi-step syntheses .

Trifluoromethyl and Methoxy Groups :

- 3-Methoxy-6-(trifluoromethyl)picolinic acid's lipophilic -CF₃ group improves membrane permeability, relevant in agrochemical design .

Application-Specific Advantages and Limitations

- This compound: Superior solubility in polar solvents compared to halogenated analogs, but less reactive in electrophilic substitutions due to the absence of electron-withdrawing groups .

- Chloro/Fluoro Analogs : Higher metabolic stability in vivo but may require additional safety profiling for toxicity .

- Ester Derivatives : Easier to handle in organic synthesis but necessitate hydrolysis steps to regenerate the active carboxylic acid .

生物活性

3-Amino-6-methylpicolinic acid (3A6MPA) is a derivative of picolinic acid, notable for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agriculture, due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of 3A6MPA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 152.15 g/mol. The compound features a pyridine ring with an amino group at the 3-position and a methyl group at the 6-position, which influence its reactivity and biological interactions.

Antitumor Activity

Research has indicated that 3A6MPA exhibits antitumor properties , particularly against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells. In vivo studies demonstrated significant tumor size reduction in mouse models treated with this compound, suggesting its potential as an anticancer agent .

Antioxidant Properties

3A6MPA has also been evaluated for its antioxidant activity . It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegeneration. Research indicates that 3A6MPA may enhance cognitive function and protect neuronal cells from apoptosis, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

In addition to its antitumor and neuroprotective properties, 3A6MPA has demonstrated antimicrobial activity against several bacterial strains. Studies employing the agar well diffusion method revealed that it is particularly effective against Gram-positive bacteria while showing limited efficacy against Gram-negative bacteria .

The biological activity of 3A6MPA can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in tumor cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to increased cell death in cancerous cells.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative stress.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.

Study on Antitumor Efficacy

In a significant study by Immel et al. (2012), mice bearing cervical tumors were treated with varying doses of 3A6MPA. The results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an effective antitumor agent .

Neuroprotective Study

Another study assessed the effects of 3A6MPA on cognitive function in rats subjected to neurotoxic agents. The treatment group exhibited improved memory retention and reduced neuronal loss compared to untreated controls, suggesting beneficial effects on cognitive health .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 3-Amino-6-methylpicolinic acid, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the picolinic acid core. For example, amination reactions using methylsulfonamide derivatives (similar to compound 7 in ) can be adapted. Key steps include:

Substrate Preparation : Start with 6-methylpicolinic acid derivatives (e.g., halogenated precursors).

Amination : React with ammonia or protected amines under controlled temperature (e.g., 0°C to room temperature) in polar aprotic solvents like DMF or THF .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

- Critical Parameters : Reaction temperature, solvent polarity, and stoichiometry of the amine source significantly impact yield. Overheating may lead to side reactions like sulfonation (observed in compound 6 synthesis) .

Q. How is this compound characterized to confirm structure and purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and methyl/amino group positions (e.g., shifts at δ 2.5 ppm for methyl groups in compound 6) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H] for exact mass matching) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% ideal for biological assays) .

Q. What are the recommended storage conditions to maintain the compound's stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Similar pyridine derivatives (e.g., 6-Amino-5-nitro-2-picoline in ) show stability under these conditions. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting NMR data from different studies on this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. To resolve:

Standardize Solvents : Use deuterated DMSO or CDCl for consistency.

Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., proton exchange) by analyzing spectra at 25°C vs. –40°C .

Cross-Validate with X-ray Crystallography : Resolve ambiguities via crystal structure determination .

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

Q. How do variations in solvent systems and catalysts affect the regioselectivity of amination reactions in picolinic acid derivatives?

- Methodological Answer : Systematic screening is critical:

Solvent Polarity : Polar solvents (DMF, DMSO) favor charge-separated intermediates, enhancing nucleophilic attack at the 3-position .

Catalysts : Copper(I) iodide or palladium complexes improve yields in Buchwald-Hartwig amination (e.g., compound 7 synthesis) .

- Experimental Design : Use a factorial design (e.g., 2 matrix) to test solvent/catalyst/temperature combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。